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Compound of Interest

Compound Name:
4-Methoxyphenyl

carbonochloridate

Cat. No.: B1581313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxyphenyl carbonochloridate (CAS No: 7693-41-6). While experimental raw data is not

readily available in public spectral databases, this document presents predicted spectroscopic

data based on its chemical structure, alongside detailed, generalized experimental protocols for

obtaining such data. This information is intended to serve as a valuable resource for

researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Chemical Structure and Properties
IUPAC Name: 4-methoxyphenyl carbonochloridate

Synonyms: p-Methoxyphenyl chloroformate, 4-Methoxyphenyl chloroformate

CAS Number: 7693-41-6[1][2][3]

Molecular Formula: C₈H₇ClO₃[1][4]

Molecular Weight: 186.59 g/mol [1][3]

Appearance: Colorless to light yellow liquid[1][4]

Boiling Point: 49 °C at 0.27 mmHg[2][3]
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Density: 1.255 g/mL at 25 °C[2][3]

Refractive Index: n20/D 1.5254[2][3]

Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra, the following tables summarize

the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for 4-Methoxyphenyl
carbonochloridate. These predictions are based on established principles of spectroscopy

and analysis of its chemical structure.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.20 d (J ≈ 9.0 Hz) 2H
Ar-H (ortho to -

OCOCl)

~6.95 d (J ≈ 9.0 Hz) 2H Ar-H (ortho to -OCH₃)

~3.80 s 3H -OCH₃

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm) Assignment

~158.0 Ar-C (-OCH₃)

~151.0 Ar-C (-OCOCl)

~145.0 C=O (chloroformate)

~122.0 Ar-CH (ortho to -OCOCl)

~115.0 Ar-CH (ortho to -OCH₃)

~55.8 -OCH₃

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

~1780 Strong C=O stretch (acid chloride)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1180 Strong C-O stretch (chloroformate)

~1030 Medium
Symmetric C-O-C stretch (aryl

ether)

~830 Strong
para-disubstituted C-H bend

(out-of-plane)

~700-600 Medium C-Cl stretch

Mass Spectrometry (MS) - Fragmentation Pattern
(Predicted)
The mass spectrum of 4-Methoxyphenyl carbonochloridate under electron ionization (EI) is

expected to show a molecular ion peak (M⁺) at m/z 186 and 188 in an approximate 3:1 ratio,

characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely

involve the loss of the chlorine atom, the carbonyl group, and the methoxy group.

Predicted Fragmentation:

m/z 186/188 [M]⁺: Molecular ion.

m/z 151 [M-Cl]⁺: Loss of a chlorine radical.

m/z 123 [M-Cl-CO]⁺: Subsequent loss of carbon monoxide.

m/z 108 [C₇H₈O]⁺: Formation of a methoxyphenol radical cation.
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m/z 77 [C₆H₅]⁺: Phenyl cation from further fragmentation.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a liquid aryl

chloroformate such as 4-Methoxyphenyl carbonochloridate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Equipment:

NMR Spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Pasteur pipette

Sample of 4-Methoxyphenyl carbonochloridate

Procedure:

Sample Preparation:

In a clean, dry vial, dissolve 5-10 mg of 4-Methoxyphenyl carbonochloridate in

approximately 0.6-0.7 mL of CDCl₃.

Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the

lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign

the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(e.g., NaCl or KBr).[5][6]

Sample of 4-Methoxyphenyl carbonochloridate

Solvent for cleaning (e.g., isopropanol or acetone)
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Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of the liquid 4-Methoxyphenyl carbonochloridate directly onto the

ATR crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Processing:

The software will automatically subtract the background spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., C=O, C-O, C-Cl, aromatic C-H).[7]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Gas Chromatograph (GC) for sample introduction (GC-MS)

Volatile solvent (e.g., dichloromethane or hexane)

Microsyringe

Procedure (using GC-MS with EI):
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Sample Preparation:

Prepare a dilute solution of 4-Methoxyphenyl carbonochloridate (e.g., 1 mg/mL) in a

volatile solvent like dichloromethane.

Instrument Setup:

Set up the GC with a suitable capillary column and temperature program to ensure good

separation and peak shape.

Set the mass spectrometer to operate in EI mode, typically at 70 eV.[8]

Set the mass range to be scanned (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will travel through the GC column, enter the mass spectrometer, be

ionized, and the resulting ions will be detected.

Data Analysis:

Analyze the resulting mass spectrum.

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

Identify the major fragment ions and propose fragmentation pathways consistent with the

structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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